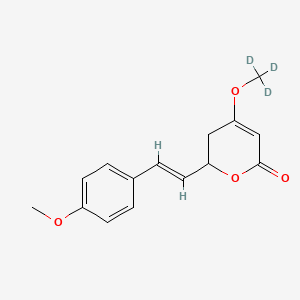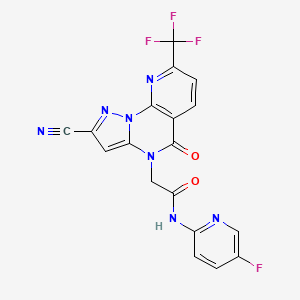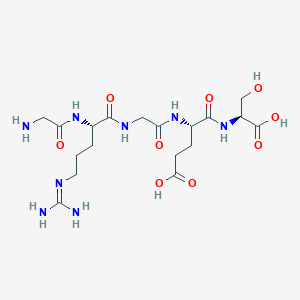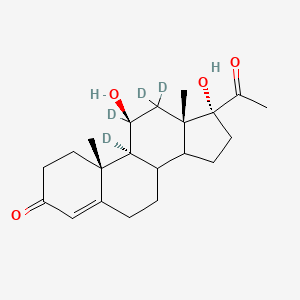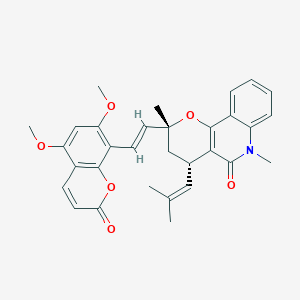
Toddacoumalone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Toddacoumalone is a natural inhibitor of phosphodiesterase 4 (PDE4), a key enzyme involved in the regulation of inflammatory responses. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as psoriasis .
准备方法
Synthetic Routes and Reaction Conditions: Toddacoumalone can be synthesized through a series of chemical reactions involving the coupling of phenylpropenoic acid with prenylated coumarins. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-efficiency reactors, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Toddacoumalone undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound .
科学研究应用
Toddacoumalone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PDE4 inhibition and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as psoriasis.
Industry: Utilized in the development of new drugs and therapeutic formulations
作用机制
Toddacoumalone exerts its effects by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which in turn modulates various cellular signaling pathways involved in inflammation. The molecular targets and pathways involved include the inhibition of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
相似化合物的比较
Rolipram: Another PDE4 inhibitor with similar anti-inflammatory properties.
Tetrahydroisoquinolines: A class of compounds with selective PDE4 inhibition for antipsoriasis treatment
Uniqueness of Toddacoumalone: this compound is unique due to its natural origin and moderate potency as a PDE4 inhibitor. Its structure allows for further optimization and derivatization to enhance its therapeutic potential and drug-like properties .
属性
分子式 |
C31H31NO6 |
|---|---|
分子量 |
513.6 g/mol |
IUPAC 名称 |
(2R,4S)-2-[(E)-2-(5,7-dimethoxy-2-oxochromen-8-yl)ethenyl]-2,6-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C31H31NO6/c1-18(2)15-19-17-31(3,38-29-20-9-7-8-10-23(20)32(4)30(34)27(19)29)14-13-22-25(36-6)16-24(35-5)21-11-12-26(33)37-28(21)22/h7-16,19H,17H2,1-6H3/b14-13+/t19-,31+/m1/s1 |
InChI 键 |
IOVBMEHJQSKXAU-CSLHTZHMSA-N |
手性 SMILES |
CC(=C[C@@H]1C[C@](OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)/C=C/C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |
规范 SMILES |
CC(=CC1CC(OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)C=CC4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











